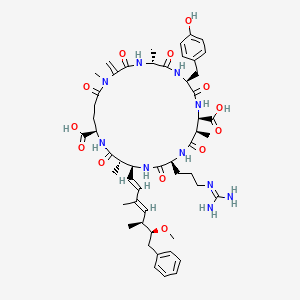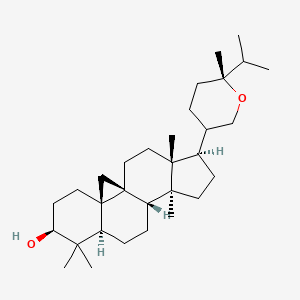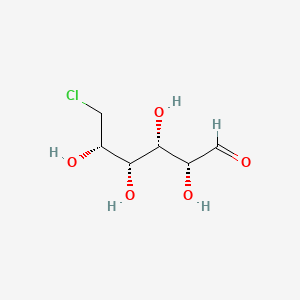
6-Chloro-6-deoxy-D-glucose
Vue d'ensemble
Description
6-Chloro-6-deoxy-D-glucose is a derivative of D-glucose where the hydroxyl group at the sixth carbon atom is replaced by a chlorine atom. This modification results in a compound with unique chemical and biological properties. It is structurally similar to glucose but exhibits different reactivity and biological activity due to the presence of the chlorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-deoxy-D-glucose typically involves the selective chlorination of D-glucose. One common method is the reaction of D-glucose with thionyl chloride in the presence of a base, such as pyridine, which selectively replaces the hydroxyl group at the sixth carbon with a chlorine atom . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-6-deoxy-D-glucose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl groups, amines, or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide for hydroxyl substitution, ammonia for amine substitution, and thiols for thiol substitution. These reactions typically occur under mild to moderate conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include 6-hydroxy-6-deoxy-D-glucose, 6-amino-6-deoxy-D-glucose, and 6-thio-6-deoxy-D-glucose.
Oxidation and Reduction: Products include 6-chloro-6-deoxy-D-gluconic acid and reduced derivatives of this compound.
Applications De Recherche Scientifique
6-Chloro-6-deoxy-D-glucose has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Chloro-6-deoxy-D-glucose involves its interaction with glucose transporters and metabolic enzymes. Due to its structural similarity to glucose, it can be taken up by glucose transporters and phosphorylated by hexokinase. the presence of the chlorine atom disrupts further metabolism, leading to the accumulation of phosphorylated intermediates and inhibition of glycolysis . This mechanism is exploited in research to study glucose metabolism and as a potential therapeutic approach for conditions such as cancer and diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-D-glucose: A glucose analog where the hydroxyl group at the second carbon is replaced by a hydrogen atom.
6-Deoxy-D-glucose: A glucose analog lacking the hydroxyl group at the sixth carbon.
Uniqueness of 6-Chloro-6-deoxy-D-glucose
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. Unlike other glucose analogs, it can undergo specific substitution reactions and has unique interactions with metabolic enzymes and transporters . This makes it a valuable tool in research and potential therapeutic applications.
Propriétés
IUPAC Name |
(2R,3S,4S,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVNVPHMOCWHHO-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40656-44-8 | |
| Record name | 6-Chloro-6-deoxy-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40656-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-6-deoxyglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040656448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-CHLORO-6-DEOXYDEXTROSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD7962C6LE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Chloro-6-deoxy-D-glucose affect sugar transport?
A: this compound acts as a competitive inhibitor of glucose transport across cell membranes. Studies show that it interferes with sugar transport both in vivo and in vitro by competing with glucose for binding sites on glucose transporters located on the basolateral membrane of cells. [, ] Specifically, it has been found to affect sugar transport across the epithelium of the rat caput epididymidis, suggesting a potential role in male antifertility. []
Q2: Are there structural differences between this compound and glucose that explain these effects?
A: Yes, the chlorine atom at the C-6 position in this compound distinguishes it from D-glucose. This difference is crucial for its inhibitory activity. Research utilizing Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy demonstrated that chlorination on the exocyclic carbon of the glucopyranose ring, as seen in this compound, leads to a significant downfield shift in the chemical shift of the substituted carbon (approximately -17 ppm) and a smaller downfield shift in the adjacent carbon (approximately -1.2 ppm). [] This structural modification likely disrupts its binding affinity to glucose transporters, explaining its inhibitory effect on sugar transport. []
Q3: Has this compound been studied in any specific bacterial systems?
A: Yes, research has focused on the effects of this compound on Agrobacterium radiobacter. This bacterium utilizes periplasmic glucose-binding proteins (GBP1 and GBP2) for glucose transport and succinoglucan production. Studies showed that this compound effectively inhibits glucose uptake by competing with glucose for binding to GBP1 and GBP2. [, ] This inhibition ultimately impacts the bacterium's ability to produce succinoglucan, highlighting the compound's influence on bacterial metabolism. []
Q4: What are the implications of this compound's impact on sugar transport for potential applications?
A: The inhibitory effect of this compound on sugar transport presents opportunities for various applications. Firstly, its role in disrupting glucose uptake in specific tissues, such as the rat caput epididymidis, suggests potential as a male antifertility agent. [] Secondly, its ability to inhibit bacterial glucose uptake and subsequently affect metabolic processes like succinoglucan production in Agrobacterium radiobacter opens avenues for exploring its antimicrobial properties. [, ] Further research is needed to fully elucidate its mechanism of action, potential side effects, and long-term consequences to realize its therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



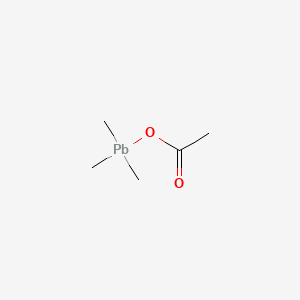
![5-[2-(4-chlorophenyl)-4-methyl-5-thiazolyl]-3-(3-fluorophenyl)-5-methyl-4H-isoxazole](/img/structure/B1257574.png)
![[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1257575.png)


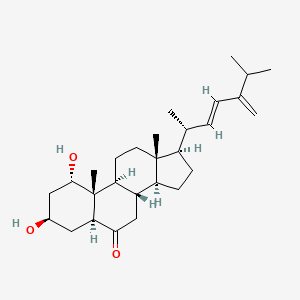
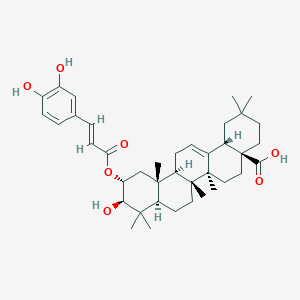
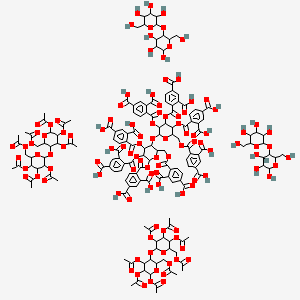
![1-Butyl-3-[2-(4-ethyl-1-piperazinyl)-4-methyl-6-quinolinyl]-1-methylthiourea](/img/structure/B1257586.png)
![5-bromo-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B1257587.png)
